Phaclofen

描述

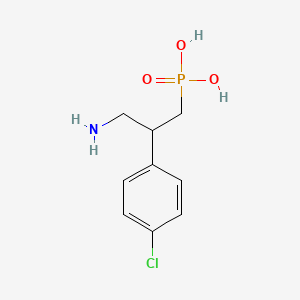

Structure

3D Structure

属性

IUPAC Name |

[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGNGLJPOGUDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871598 |

Source

|

| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-12-3 |

Source

|

| Record name | Phaclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phaclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phaclofen's Mechanism of Action on GABA-B Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of phaclofen, a selective and competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. This compound, the phosphonic acid analog of the GABA-B agonist baclofen, has been a critical pharmacological tool for elucidating the physiological roles of GABA-B receptors. This document details its binding characteristics, its effects on downstream signaling pathways, and the experimental protocols used to characterize its antagonist activity. All quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and GABA-B Receptors

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] It exists as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[1] Activation of the GABA-B receptor by its endogenous ligand, GABA, or synthetic agonists like baclofen, leads to the activation of pertussis toxin-sensitive Gi/o proteins.[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, primarily the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1]

This compound was the first selective antagonist discovered for the GABA-B receptor and has been instrumental in differentiating its functions from those of the ionotropic GABA-A receptors. It is a water-soluble compound that does not readily cross the blood-brain barrier, limiting its in vivo applications without direct administration into the CNS.

Molecular Mechanism of Action

Competitive Antagonism at the GABA-B Receptor

This compound acts as a competitive antagonist at the GABA-B receptor. This means that it binds to the same site as the agonist, baclofen, on the GABA-B1 subunit, but does not activate the receptor. Instead, it prevents the agonist from binding and initiating the downstream signaling cascade. The antagonistic effect of this compound is reversible and can be overcome by increasing the concentration of the agonist.

The stereochemistry of this compound is crucial for its activity. The (-)-(R)-enantiomer of this compound is the pharmacologically active form, demonstrating a significantly higher affinity for the GABA-B receptor compared to the (+)-(S)-enantiomer.

Binding Affinity of this compound

The affinity of this compound for the GABA-B receptor has been determined through radioligand binding assays, typically by measuring its ability to displace the binding of a radiolabeled agonist, such as [³H]-(-)-baclofen. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of its binding affinity.

| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference(s) |

| IC50 | 118 µM | --INVALID-LINK---baclofen | Rat cerebellar membranes | |

| IC50 | 76 ± 13 µM | [³H]-(R)-baclofen | Rat cerebellar membranes | |

| IC50 | 229 µM | [³H]-(-)-baclofen | Rat cortical membranes | |

| Ki | ~100 µM | [³H]-GABA | Not specified |

Note: IC50 values can vary depending on the experimental conditions, such as the radioligand concentration and tissue preparation.

Effects on Downstream Signaling Pathways

This compound, by blocking the activation of GABA-B receptors, prevents the downstream signaling events initiated by agonists like baclofen.

Inhibition of Adenylyl Cyclase

Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase activity via the Gi/o protein alpha subunit, resulting in a decrease in intracellular cAMP levels. This compound antagonizes this effect. In the presence of this compound, baclofen is unable to inhibit forskolin-stimulated cAMP accumulation.

Modulation of Ion Channels

The Gβγ subunit dimer, released upon Gi/o protein activation, directly modulates the activity of ion channels. This compound's antagonism of GABA-B receptors prevents these Gβγ-mediated effects.

-

GIRK Channels: GABA-B receptor activation leads to the opening of GIRK channels, causing potassium efflux and membrane hyperpolarization. This compound blocks this baclofen-induced activation of GIRK currents.

-

Voltage-Gated Calcium Channels: GABA-B receptor activation, particularly at presynaptic terminals, inhibits voltage-gated Ca²⁺ channels, leading to a reduction in neurotransmitter release. This compound reverses this inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol describes how to determine the binding affinity of this compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat brain tissue (e.g., cortex or cerebellum) or cells expressing recombinant GABA-B receptors.

-

Radioligand: [³H]-(-)-baclofen or another suitable GABA-B receptor radioligand.

-

Non-specific Binding Control: Unlabeled (-)-baclofen (high concentration, e.g., 1 mM).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled (-)-baclofen.

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the reactions at 4°C for 30-60 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to measure the antagonistic effect of this compound on baclofen-induced GIRK currents in neurons.

Materials:

-

Cell Preparation: Cultured hippocampal neurons or acute brain slices containing neurons that express GABA-B receptors.

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

-

Agonist: Baclofen (e.g., 10-100 µM).

-

Antagonist: this compound (e.g., 100-500 µM).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with ACSF.

-

Establish Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a gigaseal with the membrane of a target neuron. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

-

Baseline Recording: Record the baseline holding current.

-

Agonist Application: Perfuse the chamber with ACSF containing baclofen. This should induce an outward current due to the activation of GIRK channels.

-

Antagonist Application: After the baclofen-induced current has stabilized, co-perfuse with ACSF containing both baclofen and this compound. Observe the reversal of the outward current.

-

Washout: Perfuse with ACSF to wash out the drugs and allow the holding current to return to baseline.

-

Data Analysis: Measure the amplitude of the baclofen-induced outward current in the absence and presence of this compound. Plot the current amplitude against time to visualize the antagonism.

cAMP Accumulation Assay

This protocol describes how to measure the ability of this compound to block the baclofen-induced inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell Culture: Cells expressing GABA-B receptors (e.g., CHO or HEK293 cells).

-

Stimulation Buffer: A buffered saline solution (e.g., HBSS).

-

Forskolin: An adenylyl cyclase activator.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

Agonist: Baclofen.

-

Antagonist: this compound.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with IBMX and varying concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a mixture of forskolin and baclofen to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration. Determine the concentration of this compound required to reverse the inhibitory effect of baclofen on forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a foundational tool in the study of GABA-B receptor pharmacology. Its mechanism as a selective and competitive antagonist has been thoroughly characterized through a variety of in vitro techniques. By competitively binding to the GABA-B receptor, this compound effectively blocks the downstream signaling cascades initiated by agonists, including the inhibition of adenylyl cyclase and the modulation of key ion channels. The experimental protocols detailed in this guide provide a robust framework for investigating the antagonist properties of this compound and other novel compounds targeting the GABA-B receptor, aiding in the ongoing efforts of drug discovery and the elucidation of GABAergic neurotransmission.

References

Phaclofen: A Technical Guide to a Selective GABAB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Phaclofen, a selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor. It details the compound's chemical properties, mechanism of action, and its utility as a research tool in neuroscience. This document compiles quantitative data from various studies, presents detailed experimental protocols for its use in key assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development engaged in the study of the GABAergic system and the therapeutic potential of GABAB receptor modulation.

Introduction

This compound, also known as phosphonobaclofen, was the first selective antagonist discovered for the GABAB receptor[1]. As the phosphonic acid analogue of the GABAB agonist baclofen, this compound has been instrumental in elucidating the physiological roles of GABAB receptors in both the central and peripheral nervous systems[1][2][3]. Its discovery provided a crucial pharmacological tool to differentiate between GABAA and GABAB receptor-mediated effects. Although its utility is somewhat limited by its inability to cross the blood-brain barrier, it remains a valuable compound for in vitro and direct central administration studies[1]. This guide will explore the technical details of this compound, providing a foundational resource for its application in research.

Chemical and Physical Properties

This compound is a derivative of baclofen, where the carboxylic acid group is replaced by a phosphonic acid group. This structural change is responsible for its antagonist activity at the GABAB receptor.

| Property | Value | Reference |

| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |

| Molecular Formula | C9H13ClNO3P | |

| Molecular Weight | 249.63 g/mol | |

| CAS Number | 114012-12-3 | |

| Canonical SMILES | C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |

| Solubility | Insoluble in DMSO and Ethanol. Soluble in aqueous solutions. |

Mechanism of Action

This compound acts as a competitive antagonist at the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. These receptors are heterodimers, composed of GABAB1 and GABAB2 subunits.

Upon activation by an agonist like GABA or baclofen, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

This compound exerts its antagonistic effect by binding to the GABAB receptor, likely at or near the agonist binding site, thereby preventing the conformational changes required for G-protein activation and subsequent downstream signaling.

GABAB Receptor Signaling Pathway

Caption: GABAB Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity at the GABAB receptor from various experimental preparations.

In Vitro Binding Affinity

| Ligand | Preparation | IC50 (μM) | Reference |

| This compound | Rat cortical membranes ([3H]-(-)-baclofen) | 229 | |

| (-)-(R)-Phaclofen | Rat cerebellar membranes ([3H]-(R)-baclofen) | 76 ± 13 | |

| (+)-(S)-Phaclofen | Rat cerebellar membranes ([3H]-(R)-baclofen) | > 1000 | |

| This compound | Rat cerebellar membranes (--INVALID-LINK---baclofen) | 118 |

In Vitro Functional Antagonism

| Preparation | Agonist | This compound Concentration | Effect | Reference |

| Rat cortical slices | (-)-Baclofen | 1 mM | Antagonized potentiation of isoprenaline-stimulated cAMP accumulation | |

| Rat cortical slices | (-)-Baclofen (10 μM) | 1 mM | Antagonized potentiation of isoprenaline-stimulated cAMP accumulation | |

| Guinea pig ileum | Baclofen | - | Reversibly antagonized depression of cholinergic twitch response | |

| Rat spinal cord slices | (-)-Baclofen | 500 μM | Antagonized inhibition of K+-evoked GABA release | |

| Rat cortical slices | (RS)-Baclofen | 400 μM | Antagonized baclofen's action | |

| Rat dorsolateral septal neurons | Baclofen | - | Competitively antagonized baclofen-induced hyperpolarization |

In Vivo Antagonism

| Animal Model | Administration Route | Agonist (Route) | This compound Dose | Effect | Reference |

| Rat | Intrathecal | Baclofen (i.t.) | 10-100 nmol | Dose-dependent antagonism of baclofen-induced depression of H-reflexes | |

| Rat | Intrathecal | Baclofen (i.t.) | 10-100 µg | Shifted baclofen dose-effect curve to the right in tail-flick and hot-plate tests | |

| Rat | Intracerebroventricular | (-)-Baclofen (i.p.) | 50-200 µg | Dose-dependent antagonism of antinociceptive effects | |

| Rat | Intrathecal | Baclofen (i.t.) | 200 nmol | Blocked inhibitory effect on micturition reflex | |

| Rabbit | Intracerebroventricular | - | - | Augmented phrenic nerve activity |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for GABAB Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using [3H]-(-)-baclofen as the radioligand.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

[3H]-(-)-baclofen

-

This compound

-

Unlabeled (-)-baclofen (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation. This wash step is crucial to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add a known concentration of [3H]-(-)-baclofen to the membrane preparation.

-

Non-specific Binding: Add [3H]-(-)-baclofen and a high concentration of unlabeled (-)-baclofen (e.g., 1 mM) to the membrane preparation.

-

Competitive Binding: Add [3H]-(-)-baclofen and varying concentrations of this compound to the membrane preparation.

-

Incubate the tubes at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-(-)-baclofen binding) using non-linear regression analysis.

-

Electrophysiological Recording in Brain Slices

This protocol outlines the procedure for recording the effects of this compound on neuronal activity in brain slices, typically by assessing its ability to antagonize baclofen-induced hyperpolarization.

Materials:

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

-

Sucrose-based cutting solution

-

Vibratome

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Baclofen

-

This compound

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated cutting solution.

-

Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF.

-

Obtain whole-cell patch-clamp recordings from neurons in the target region.

-

Record baseline membrane potential and input resistance.

-

-

Drug Application:

-

Bath-apply a known concentration of baclofen to induce hyperpolarization of the neuron.

-

After observing a stable effect of baclofen, co-apply this compound at various concentrations to assess its antagonistic effect.

-

Wash out the drugs to allow the neuron to return to baseline.

-

-

Data Analysis:

-

Measure the change in membrane potential and input resistance in response to baclofen alone and in the presence of this compound.

-

Construct a dose-response curve for this compound's antagonism of the baclofen-induced effect to determine its potency.

-

In Vivo Antagonism of Baclofen-Induced Effects

This protocol describes a general procedure for assessing the in vivo antagonist activity of this compound against baclofen-induced behavioral or physiological effects.

Materials:

-

Laboratory animals (e.g., rats)

-

Baclofen

-

This compound

-

Vehicle solutions for drug administration

-

Apparatus for behavioral testing (e.g., hot plate, tail-flick apparatus) or physiological monitoring.

-

Administration equipment (e.g., syringes, cannulas for central administration).

Procedure:

-

Animal Preparation:

-

Acclimate the animals to the experimental environment and handling procedures.

-

If central administration is required, surgically implant cannulas into the desired brain region (e.g., intracerebroventricular or intrathecal).

-

-

Drug Administration:

-

Administer this compound or its vehicle via the desired route (e.g., intrathecal, intracerebroventricular).

-

After a predetermined pretreatment time, administer baclofen or its vehicle.

-

-

Behavioral or Physiological Assessment:

-

At specific time points after baclofen administration, assess the relevant behavioral or physiological parameter (e.g., nociceptive threshold, motor activity, reflex response).

-

-

Data Analysis:

-

Compare the effects of baclofen in the presence and absence of this compound.

-

Analyze the data using appropriate statistical methods to determine the significance of this compound's antagonistic effect.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of GABAB receptor function. Its selectivity as an antagonist allows for the precise dissection of GABAB-mediated signaling pathways in a variety of experimental paradigms. While its limited blood-brain barrier permeability restricts its systemic in vivo applications, it is an invaluable reagent for in vitro studies and for in vivo experiments involving direct central administration. This technical guide provides a comprehensive resource for researchers, consolidating key data and methodologies to facilitate the effective use of this compound in advancing our understanding of the GABAergic system.

References

Phaclofen: A Technical Guide to Elucidating the Physiological Significance of GABA-B Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Phaclofen, a selective GABA-B receptor antagonist, in characterizing the physiological functions of GABA-B receptors. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: this compound as a Tool in GABA-B Receptor Research

This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, was the first selective antagonist discovered for the GABA-B receptor[1]. As a phosphonic acid analogue of the potent GABA-B agonist baclofen, this compound has been instrumental in distinguishing the physiological effects mediated by GABA-B receptors from those of GABA-A receptors[2][3]. Its utility is primarily in in vitro and localized in vivo experimental settings due to its limited ability to cross the blood-brain barrier[1]. By competitively blocking the action of GABA and other agonists at the GABA-B receptor, this compound allows researchers to isolate and study the downstream consequences of GABA-B receptor activation, thereby revealing their significance in neuronal excitability, synaptic transmission, and various physiological processes.

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-B receptor. This means it binds to the same site on the receptor as the endogenous ligand GABA and synthetic agonists like baclofen, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the intracellular signaling cascade.

The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP)[4].

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces the influx of calcium ions, which is necessary for neurotransmitter release.

This compound, by blocking these actions, allows for the investigation of the physiological roles these signaling events play in different neuronal circuits.

Quantitative Data on this compound's Activity

The following table summarizes key quantitative data regarding the antagonistic activity of this compound at GABA-B receptors from various studies. It is important to note that the potency of this compound can vary depending on the tissue preparation and experimental conditions.

| Parameter | Species | Tissue/Preparation | Value | Reference(s) |

| IC50 | Rat | Cortical membranes ([3H]-(-)-baclofen binding) | 229 µM | |

| IC50 | Rat | Cerebellar membranes ([3H]-(R)-baclofen binding) | 76 +/- 13 µM (for (-)-(R)-Phaclofen) | |

| IC50 | Rat | Cerebellar membranes ([3H]-(-)-baclofen binding) | 118 µM | |

| Concentration for Antagonism | Rat | Cortical and spinal slices (antagonism of baclofen-induced inhibition of GABA release) | 500 µM | |

| Concentration for Antagonism | Rat | Hippocampal slice cultures (block of slow inhibitory postsynaptic potential) | 1 mM | |

| Concentration for Antagonism | Rat | Cortical slices (antagonism of baclofen-potentiated isoprenaline-stimulated cAMP accumulation) | 1 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe GABA-B receptor function.

Radioligand Binding Assay: Competition for [3H]-Baclofen Binding

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-B receptor in rat cortical membranes.

Materials:

-

Rat cortical tissue

-

[3H]-(-)-Baclofen (radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl2

-

Bovine Serum Albumin (BSA)

-

Polyethylenimine (PEI)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in Tris-HCl buffer containing 2.5 mM MgCl2 to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

Prepare assay tubes containing:

-

50 µL of Tris-HCl buffer with MgCl2.

-

50 µL of [3H]-(-)-baclofen (final concentration ~2-5 nM).

-

50 µL of varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻³ M) or buffer for total binding.

-

For non-specific binding, add a high concentration of unlabeled baclofen (e.g., 1 mM).

-

-

Add 400 µL of the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at room temperature for 20-30 minutes.

-

-

Termination and Scintillation Counting:

-

Rapidly filter the contents of each tube through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Brain Slice Electrophysiology: Antagonism of Baclofen-Induced Hyperpolarization

This protocol details how to use this compound to block the hyperpolarizing effects of the GABA-B agonist baclofen on neurons in acute brain slices.

Materials:

-

Rodent (rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF) recipes (see below)

-

Recording chamber for brain slices

-

Electrophysiology rig (amplifier, micromanipulator, data acquisition system)

-

Glass micropipettes

-

Baclofen

-

This compound

aCSF Recipes:

-

Slicing aCSF (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.

-

Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1 MgCl2, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold slicing aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.

-

Using a glass micropipette filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Record the baseline membrane potential and input resistance.

-

-

Drug Application:

-

Bath-apply a known concentration of baclofen (e.g., 10 µM) to the slice and record the resulting hyperpolarization of the membrane potential.

-

Wash out the baclofen with recording aCSF until the membrane potential returns to baseline.

-

Bath-apply this compound (e.g., 500 µM - 1 mM) for at least 10-15 minutes.

-

In the continued presence of this compound, re-apply the same concentration of baclofen and observe the effect on the membrane potential. A successful antagonism will result in a significant reduction or complete block of the baclofen-induced hyperpolarization.

-

-

Data Analysis:

-

Measure the change in membrane potential induced by baclofen in the absence and presence of this compound.

-

Perform statistical analysis to determine if the reduction in the baclofen effect by this compound is significant.

-

In Vivo Microdialysis: Investigating the Role of GABA-B Receptors on Neurotransmitter Release

This protocol outlines a method to use this compound to investigate the tonic influence of GABA-B autoreceptors on GABA release in a specific brain region of an anesthetized or freely moving animal.

Materials:

-

Rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound

-

High-performance liquid chromatography (HPLC) system for neurotransmitter analysis

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Drill a small hole in the skull over the target brain region.

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours if conducting a freely-moving experiment.

-

-

Microdialysis Procedure:

-

Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a period of at least 1-2 hours, collecting fractions every 20-30 minutes.

-

Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM).

-

Continue to collect dialysate samples for several hours to observe the effect of this compound on neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest (e.g., GABA) using HPLC with an appropriate detection method (e.g., electrochemical or fluorescence detection).

-

-

Data Analysis:

-

Calculate the percentage change in neurotransmitter concentration from the baseline period for each time point after the introduction of this compound.

-

If this compound increases the extracellular concentration of the neurotransmitter, it suggests a tonic inhibitory control mediated by presynaptic GABA-B autoreceptors.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in GABA-B receptor research.

References

- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

An In-depth Technical Guide to the Chemical Structure and Properties of Phaclofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaclofen, also known as phosphonobaclofen, is a selective antagonist of the GABAB receptor.[1] As the first selective GABAB antagonist to be discovered, it has been a valuable pharmacological tool for elucidating the physiological roles of these receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

This compound is a phosphonic acid derivative of baclofen.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | [2] |

| Molecular Formula | C9H13ClNO3P | [2] |

| Molecular Weight | 249.631 g/mol | |

| CAS Number | 114012-12-3 | |

| Solubility | Insoluble in DMSO and Ethanol |

Pharmacological Properties

This compound functions as a competitive antagonist at the GABAB receptor, blocking the effects of the endogenous agonist γ-aminobutyric acid (GABA) and synthetic agonists like baclofen. Its utility in systemic in vivo studies is limited by its inability to cross the blood-brain barrier.

Mechanism of Action

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor complex interacts with intracellular G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.

This compound exerts its antagonistic effect by binding to the GABAB receptor and preventing the conformational changes necessary for G-protein activation, thereby blocking these downstream signaling events.

Quantitative Pharmacological Data

The following table summarizes the inhibitory potency of this compound from various in vitro studies.

| Ligand | Assay Type | Preparation | IC50 (µM) | Reference |

| (-)-(R)-Phaclofen | [3H]-(R)-baclofen binding | Rat cerebellar membranes | 76 ± 13 | |

| (+)-(S)-Phaclofen | [3H]-(R)-baclofen binding | Rat cerebellar membranes | > 1000 | |

| (RS)-Phaclofen | [3H]-(-)-baclofen binding | Rat cortical membranes | 229 |

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol describes a method to determine the binding affinity of this compound for the GABAB receptor using [3H]-(-)-baclofen as the radioligand.

Materials:

-

Rat cortical or cerebellar membranes

-

[3H]-(-)-baclofen

-

This compound (and other competing ligands)

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Binding Reaction: In a final volume of 1 mL, combine the membrane preparation, [3H]-(-)-baclofen (at a concentration near its Kd), and varying concentrations of this compound or other competing ligands. For determination of non-specific binding, use a high concentration of unlabeled GABA or baclofen.

-

Incubation: Incubate the reaction tubes at room temperature for 20-30 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol outlines a functional assay to assess the antagonistic activity of this compound by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Rat cortical slices

-

Forskolin

-

GABAB agonist (e.g., baclofen)

-

This compound

-

Krebs-bicarbonate buffer

-

cAMP assay kit

Procedure:

-

Tissue Preparation: Prepare fresh rat cortical slices (approximately 400 µm thick).

-

Pre-incubation: Pre-incubate the cortical slices in Krebs-bicarbonate buffer for a period to allow for equilibration.

-

Treatment: Incubate the slices with the GABAB agonist (e.g., 10 µM (-)-baclofen) in the presence or absence of varying concentrations of this compound for 10-15 minutes.

-

Stimulation: Add forskolin (e.g., 1 µM) to all tubes to stimulate adenylyl cyclase and incubate for a further 10-15 minutes.

-

Termination and Lysis: Terminate the reaction by adding a lysis buffer and boiling the samples to inactivate phosphodiesterases.

-

cAMP Quantification: Centrifuge the samples to pellet the tissue debris. Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Data Analysis: Determine the ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP accumulation and calculate its functional potency.

Mandatory Visualizations

Caption: GABAB Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Generalized Synthetic Workflow for this compound.

References

Phaclofen's Effect on Bicuculline-Insensitive GABA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: GABAA and GABAB. While GABAA receptors are ionotropic chloride channels sensitive to the antagonist bicuculline, GABAB receptors are metabotropic, G-protein coupled receptors (GPCRs) that are insensitive to bicuculline[1][2]. These bicuculline-insensitive GABA receptors play a crucial role in modulating synaptic transmission and neuronal excitability. Phaclofen, a phosphonic acid analogue of the GABAB agonist baclofen, was one of the first selective antagonists developed for GABAB receptors and has been an invaluable tool in elucidating their physiological functions[3][4]. This technical guide provides a comprehensive overview of this compound's effects on bicuculline-insensitive GABA receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at GABAB receptors, meaning it binds to the same site as the endogenous ligand GABA and agonists like baclofen, but without activating the receptor. This blockade prevents the downstream signaling cascades typically initiated by GABAB receptor activation.

The functional consequences of this compound's antagonism are diverse and depend on the location of the GABAB receptors (presynaptic or postsynaptic) and the specific signaling pathways involved in a given neuronal population. Key effects of this compound include:

-

Modulation of Ion Channels: By blocking GABAB receptors, this compound prevents the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a reduction of late, slow inhibitory postsynaptic potentials (IPSPs) and an increase in neurotransmitter release, respectively[5].

-

Regulation of Second Messenger Systems: this compound antagonizes the GABAB receptor-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels that would normally occur upon receptor activation.

Quantitative Data on this compound's Activity

The potency and affinity of this compound for GABAB receptors have been characterized in various experimental systems. The following tables summarize key quantitative data.

Table 1: this compound Affinity in Radioligand Binding Assays

| Radioligand | Preparation | IC50 (μM) | Reference |

| [3H]-(-)-baclofen | Rat cortical membranes | 229 | |

| [3H]-(R)-baclofen | Rat cerebellar membranes | 76 ± 13 |

IC50 is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Table 2: this compound Potency in Functional Assays

| Assay | Preparation | Effect of this compound | Concentration | Reference |

| Antagonism of baclofen-induced potentiation of isoprenaline-stimulated cAMP accumulation | Rat cortical slices | Antagonism | 1 mM | |

| Inhibition of late K+-dependent IPSP | Cat and rat thalamic and hippocampal neurones | Reversible inhibition | 0.5-1 mM | |

| Antagonism of baclofen action | Rat cerebral cortical slices | Antagonism | 400 µM (RS-phaclofen), 200 µM ((-)-(R)-Phaclofen) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

Radioligand Binding Assay ([3H]-baclofen)

This protocol is a generalized procedure based on methodologies described in the literature.

1. Membrane Preparation:

- Homogenize rat cortical or cerebellar tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

- Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

- Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

2. Binding Assay:

- In a final volume of 1 mL, combine:

- 100 µL of membrane preparation

- 50 µL of [3H]-baclofen (final concentration ~2-5 nM)

- 50 µL of this compound (at various concentrations) or buffer (for total binding) or a saturating concentration of unlabeled baclofen (for non-specific binding).

- Incubate at 4°C for 30 minutes.

- Terminate the assay by rapid filtration through Whatman GF/B filters.

- Wash the filters three times with 4 mL of ice-cold assay buffer.

- Measure the radioactivity retained on the filters by liquid scintillation counting.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Electrophysiological Recording of GABAB Receptor-Mediated IPSPs

This protocol is a generalized procedure for intracellular recording in brain slices.

1. Brain Slice Preparation:

- Anesthetize the animal (e.g., rat or cat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, thalamus) using a vibratome.

- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

- Perform whole-cell or sharp microelectrode intracellular recordings from neurons of interest.

- Evoke synaptic responses by electrical stimulation of afferent pathways.

- Record inhibitory postsynaptic potentials (IPSPs). The late, slow IPSP is mediated by GABAB receptors.

3. Drug Application:

- Bath-apply this compound at the desired concentration (e.g., 0.5-1 mM) to the perfusion medium.

- Observe the effect of this compound on the amplitude and duration of the late IPSP.

- Wash out the drug to observe the reversibility of the effect.

4. Data Analysis:

- Measure the amplitude and duration of the late IPSP before, during, and after this compound application.

- Perform statistical analysis to determine the significance of this compound's effect.

Measurement of Forskolin-Stimulated Cyclic AMP Accumulation

This protocol is based on methods for measuring cAMP in brain slices.

1. Brain Slice Preparation:

- Prepare brain slices as described in the electrophysiology protocol.

- Pre-incubate the slices in oxygenated aCSF for 30-60 minutes.

2. Assay:

- Incubate slices in aCSF containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.

- Add this compound (e.g., 1 mM) or vehicle and incubate for a further 15 minutes.

- Add the GABAB agonist (e.g., baclofen) and incubate for 10 minutes.

- Stimulate adenylyl cyclase by adding forskolin (e.g., 1-10 µM) for 15 minutes.

- Terminate the reaction by adding ice-cold trichloroacetic acid or by boiling.

3. cAMP Measurement:

- Homogenize the slices and centrifuge to remove precipitated protein.

- Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

- Normalize the cAMP levels to the protein content of the slices.

4. Data Analysis:

- Compare the levels of forskolin-stimulated cAMP accumulation in the presence and absence of this compound and/or baclofen.

- Determine the extent of this compound's antagonism of the baclofen-induced inhibition of cAMP accumulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in GABAB receptor signaling and the experimental approaches to study them is essential for a clear understanding.

Caption: GABAB Receptor Signaling Pathway

Caption: General Experimental Workflow

Conclusion

This compound, as a pioneering antagonist of the bicuculline-insensitive GABAB receptor, has been instrumental in defining the physiological and pharmacological roles of this important receptor class. Its ability to competitively block the actions of GABA and its agonists has allowed researchers to dissect the contributions of GABAB-mediated signaling in various neuronal processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of modulating GABAB receptor activity. While more potent and selective antagonists have since been developed, the foundational knowledge gained from studies involving this compound remains critical to the field of GABAergic neurotransmission and drug development.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GABAB antagonist this compound inhibits the late K+-dependent IPSP in cat and rat thalamic and hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of GABAB Receptors Using Phaclofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phaclofen, a selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor, for use in neuroscience research and drug development. This compound, the phosphonic acid analogue of the GABAB agonist baclofen, was the first selective GABAB antagonist to be discovered.[1] While its utility can be limited by its inability to cross the blood-brain barrier, it remains a valuable tool for in vitro and localized in vivo studies.[1] This document details this compound's chemical properties, its mechanism of action, and provides detailed protocols for its application in key experimental paradigms, including receptor binding assays, brain slice electrophysiology, and in vivo microdialysis. Furthermore, this guide presents quantitative data on this compound's activity and visualizes the GABAB receptor signaling pathway and experimental workflows to facilitate a deeper understanding of its use in elucidating the physiological and pathological roles of GABAB receptors.

Introduction to this compound and GABAB Receptors

The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[2] These receptors are heterodimers, composed of GABAB1 and GABAB2 subunits, and are located on both presynaptic and postsynaptic membranes.[2] Presynaptically, their activation inhibits the release of neurotransmitters, while postsynaptically, they cause hyperpolarization by activating inwardly rectifying potassium (K+) channels.[2]

This compound serves as a competitive antagonist at the GABAB receptor, making it an essential pharmacological tool for differentiating the effects of GABAB receptors from those of GABAA receptors and for investigating the functional significance of GABAB receptor-mediated signaling in various physiological and pathological processes.

Chemical and Physical Properties of this compound

This compound, with the IUPAC name [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, possesses the following chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClNO₃P | |

| Molecular Weight | 249.63 g/mol | |

| CAS Number | 114012-12-3 | |

| Appearance | White solid | |

| Solubility | Soluble in 1eq. NaOH (<6.24mg/ml), Insoluble in DMSO and Ethanol |

Mechanism of Action and GABAB Receptor Signaling

This compound exerts its effects by competitively binding to the GABAB receptor, thereby blocking the actions of the endogenous agonist GABA and exogenous agonists like baclofen. The activation of GABAB receptors initiates a signaling cascade mediated by Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.

Quantitative Data

The antagonist activity of this compound at the GABAB receptor has been quantified in various experimental preparations. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Preparation | Radioligand | This compound IC50 (μM) | Reference |

| Rat cerebellar membranes | [³H]-(R)-baclofen | 76 ± 13 | |

| Rat cortical membranes | [³H]-(-)-baclofen | 229 |

Experimental Protocols

GABAB Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex or cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at high speed (e.g., 140,000 x g) for 30 minutes at 4°C.

-

Resuspend the resulting pellet in deionized water and re-homogenize.

-

Repeat the high-speed centrifugation and wash the pellet multiple times with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a specific protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a GABAB receptor radioligand (e.g., [³H]-(-)-baclofen), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled GABA or baclofen.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.

-

Brain Slice Electrophysiology

This protocol outlines the use of this compound to study its effect on GABAB receptor-mediated inhibitory postsynaptic potentials (IPSPs) in brain slices.

Detailed Methodology:

-

Brain Slice Preparation:

-

Anesthetize the animal (e.g., a rat) and perform transcardial perfusion with an ice-cold, oxygenated cutting solution.

-

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome in the ice-cold cutting solution.

-

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂, for recovery at room temperature for at least one hour. A typical aCSF solution contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgCl₂, and 10 D-glucose.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Using infrared differential interference contrast (IR-DIC) microscopy, identify and target individual neurons for whole-cell patch-clamp recording.

-

Record baseline synaptic activity, such as late, slow inhibitory postsynaptic potentials (IPSPs) which are characteristic of GABAB receptor activation.

-

Bath-apply this compound at a known concentration (e.g., 200 µM) to the perfusing aCSF.

-

Record the changes in the amplitude and duration of the late IPSPs in the presence of this compound.

-

Perform a washout by perfusing with aCSF lacking this compound to observe the reversal of its effects.

-

In Vivo Microdialysis

This protocol details the use of this compound in in vivo microdialysis experiments to investigate its effect on extracellular neurotransmitter levels in the brain of a freely moving animal.

Detailed Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the specific brain region of interest (e.g., prefrontal cortex, hippocampus) according to stereotaxic coordinates.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to establish a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

-

This compound Administration and Sample Collection:

-

Administer this compound via a chosen route, for example, intraperitoneally (i.p.) or through intracerebroventricular (i.c.v.) injection. A typical i.c.v. dose might be 100 nmol. For intraperitoneal administration in rats, a dosage of 2 mg/kg has been used.

-

Continue to collect dialysate samples at regular intervals to monitor the changes in extracellular neurotransmitter concentrations (e.g., GABA, glutamate) following this compound administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Applications and Future Directions

This compound remains a cornerstone tool for the pharmacological dissection of GABAB receptor function. Its use in the described experimental paradigms allows researchers to:

-

Characterize the affinity and selectivity of novel compounds for the GABAB receptor.

-

Investigate the role of GABAB receptors in synaptic plasticity, neuronal excitability, and network oscillations.

-

Elucidate the involvement of GABAB receptor signaling in neurological and psychiatric disorders, including epilepsy, pain, anxiety, and depression.

-

Explore the therapeutic potential of targeting GABAB receptors for drug development.

While newer, more potent, and brain-penetrant GABAB receptor antagonists have been developed, this compound's well-characterized profile and historical significance ensure its continued relevance in specific research applications, particularly in in vitro and ex vivo preparations where the blood-brain barrier is not a factor. Future research may continue to utilize this compound in comparative studies and as a benchmark for the characterization of new pharmacological agents targeting the GABAB receptor system.

Conclusion

This technical guide has provided a detailed overview of this compound, a selective GABAB receptor antagonist. By presenting its chemical properties, mechanism of action, quantitative data, and comprehensive experimental protocols, this document serves as a valuable resource for researchers and scientists. The inclusion of visual diagrams for the GABAB signaling pathway and experimental workflows aims to enhance the practical understanding and application of this compound in the investigation of GABAB receptor function. Through the continued use of well-characterized tools like this compound, the intricate roles of the GABAB receptor in health and disease will continue to be unraveled.

References

Phaclofen: A Technical Guide to Investigating Presynaptic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Phaclofen, a selective antagonist of the GABAB receptor, and its application in the study of presynaptic inhibition. This compound has been instrumental in elucidating the role of GABAB receptors in modulating neurotransmitter release. This document details its mechanism of action, presents quantitative data on its binding affinity and efficacy, and provides comprehensive experimental protocols for its use in electrophysiological and neurochemical studies. Furthermore, this guide offers visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in neuroscience research.

Introduction: The Role of this compound in Neuroscience

Presynaptic inhibition is a fundamental mechanism for controlling synaptic transmission and information processing in the central nervous system (CNS). A key player in this process is the γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR). Activation of presynaptic GABAB receptors by the endogenous neurotransmitter GABA, or by agonists such as baclofen, leads to a reduction in the release of various neurotransmitters.

This compound (3-amino-2-(4-chlorophenyl)propylphosphonic acid) was one of the first selective GABAB receptor antagonists to be developed. Its ability to competitively block the effects of GABAB agonists has made it an invaluable pharmacological tool. By antagonizing presynaptic GABAB receptors, this compound prevents the agonist-induced suppression of neurotransmitter release, thereby allowing researchers to isolate and study the mechanisms of presynaptic inhibition. A crucial application of this compound is its ability to distinguish between presynaptic and postsynaptic effects of GABAB receptor activation[1].

Mechanism of Action: this compound and the GABAB Receptor Signaling Cascade

This compound exerts its effects by competitively binding to the GABAB receptor, preventing the binding of GABA or other agonists. Presynaptic GABAB receptors are coupled to Gi/o proteins. Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems to inhibit neurotransmitter release[2][3]. This compound blocks these downstream effects by preventing the initial G-protein activation.

The primary mechanisms of GABAB receptor-mediated presynaptic inhibition that are blocked by this compound include:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release[3].

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP can impact vesicle mobilization and release probability[4].

-

Direct Modulation of the SNARE Complex: There is evidence that the Gβγ subunit can directly interact with the SNARE complex, the core machinery for vesicle fusion, to inhibit neurotransmitter release independently of changes in calcium concentration.

Figure 1: GABAB Receptor Signaling Pathway in Presynaptic Inhibition.

Quantitative Data for this compound

The potency of this compound can vary depending on the experimental preparation and assay conditions. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Preparation | Assay | Reference |

| IC50 | 76 ± 13 µM | Rat cerebellar membranes | [3H]-(-)-baclofen binding | |

| IC50 | 118 µM | Rat cerebellar membranes | [3H]-(-)-baclofen binding | |

| IC50 | 229 µM | Rat cortical membranes | [3H]-(-)-baclofen binding |

Table 1: Binding Affinity of this compound for GABAB Receptors.

| Effect | Concentration | Preparation | Reference |

| Antagonism of baclofen-induced depression of monosynaptic excitation | Microelectrophoretic application | Cat spinal interneurones | |

| Antagonism of (-)-baclofen's effect on K+-evoked GABA release | 500 µM | Rat cortical and spinal slices | |

| Increase in IPSC amplitude (though weak antagonism of baclofen) | 0.2-0.5 mM | Cultured rat hippocampal neurones | |

| Antagonism of baclofen-induced suppression of spinal reflexes | 1-100 nmol (intrathecal) | Anesthetized rats | |

| Antagonism of baclofen's effect on isoprenaline-stimulated cAMP accumulation | 1 mM | Rat cortical slices |

Table 2: Effective Concentrations of this compound in Functional Assays.

Experimental Protocols

This compound is widely used in various experimental paradigms to investigate presynaptic inhibition. Below are detailed methodologies for key experiments.

Electrophysiological Recording in Brain Slices

This protocol describes how to use this compound to study its effect on presynaptic GABAB receptor-mediated inhibition of synaptic transmission in acute brain slices.

Materials:

-

Vibratome or tissue chopper

-

Dissection microscope and tools

-

Incubation chamber

-

Recording chamber with perfusion system

-

Electrophysiology rig (amplifier, micromanipulators, data acquisition system)

-

Glass microelectrodes

-

Artificial cerebrospinal fluid (aCSF) and high-sucrose cutting solution

-

This compound, GABAB receptor agonist (e.g., baclofen)

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and rapidly decapitate.

-

Quickly dissect the brain and place it in ice-cold, carbogenated high-sucrose cutting solution.

-

Mount the brain on the vibratome stage and cut slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover. Then, maintain the slices at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min.

-

Place a stimulating electrode in the appropriate afferent pathway and a recording electrode (for field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings) in the desired postsynaptic region.

-

Establish a stable baseline recording of synaptic responses for at least 20 minutes.

-

-

Pharmacological Manipulation:

-

Apply the GABAB agonist (e.g., baclofen, 5-10 µM) to the perfusion bath and record the inhibition of the synaptic response.

-

After observing a stable effect of the agonist, co-apply this compound (e.g., 100-500 µM) with the agonist. Observe the reversal of the agonist-induced inhibition.

-

Perform a washout by perfusing with aCSF alone to allow the synaptic response to return to baseline.

-

-

Data Analysis:

-

Measure the amplitude or slope of the synaptic responses before, during, and after drug application.

-

Quantify the percentage of inhibition by the agonist and the percentage of reversal by this compound.

-

Figure 2: Experimental Workflow for Electrophysiological Studies with this compound.

In Vivo Microdialysis

This protocol outlines the use of this compound in an in vivo microdialysis experiment to measure its effect on neurotransmitter release in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump and fraction collector

-

HPLC system with appropriate detector (e.g., electrochemical or fluorescence)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound, GABAB receptor agonist (e.g., baclofen)

-

Anesthetic and surgical tools

Procedure:

-

Surgical Implantation of Guide Cannula: